molecular formula C9H8N2O2 B1399135 2-METHYLINDAZOLE-6-CARBOXYLIC ACID CAS No. 1031417-46-5

2-METHYLINDAZOLE-6-CARBOXYLIC ACID

Cat. No.: B1399135
CAS No.: 1031417-46-5
M. Wt: 176.17 g/mol
InChI Key: NVLCMLWKXVOTAJ-UHFFFAOYSA-N
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Description

2-METHYLINDAZOLE-6-CARBOXYLIC ACID is a heterocyclic compound featuring an indazole core structure Indazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, 2-Methyl-2H-indazole-6-carboxylic acid can reduce inflammation and pain. Additionally, it may interact with other enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.

Cellular Effects

The effects of 2-Methyl-2H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, 2-Methyl-2H-indazole-6-carboxylic acid can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation.

Molecular Mechanism

At the molecular level, 2-Methyl-2H-indazole-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase-2 (COX-2), it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 2-Methyl-2H-indazole-6-carboxylic acid may interact with other biomolecules, such as transcription factors, to regulate gene expression. These interactions can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-2H-indazole-6-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In in vitro studies, prolonged exposure to 2-Methyl-2H-indazole-6-carboxylic acid has been associated with sustained inhibition of inflammatory responses and modulation of cell signaling pathways . In in vivo studies, the compound’s effects may be influenced by factors such as metabolism and distribution within the organism.

Dosage Effects in Animal Models

The effects of 2-Methyl-2H-indazole-6-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal irritation and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy and safety profile can be influenced by factors such as the route of administration and the duration of treatment.

Metabolic Pathways

2-Methyl-2H-indazole-6-carboxylic acid is involved in various metabolic pathways within the body. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to different metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, 2-Methyl-2H-indazole-6-carboxylic acid may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-Methyl-2H-indazole-6-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. For example, 2-Methyl-2H-indazole-6-carboxylic acid may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy production . The distribution of the compound within tissues can also affect its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of 2-Methyl-2H-indazole-6-carboxylic acid is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate various cellular processes. Understanding the subcellular localization of 2-Methyl-2H-indazole-6-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYLINDAZOLE-6-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and minimize byproducts. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-METHYLINDAZOLE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated indazole derivatives.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-6-carboxylic acid
  • 2-Methyl-2H-indazole-7-carboxylic acid
  • 2-Methyl-2H-indazole-4-carboxylic acid

Comparison: 2-METHYLINDAZOLE-6-CARBOXYLIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

2-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCMLWKXVOTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719873
Record name 2-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-46-5
Record name 2-Methyl-2H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031417-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-indazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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